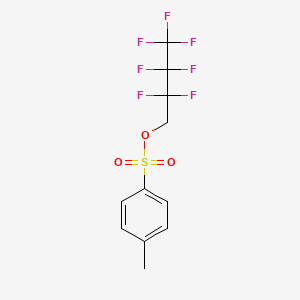

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate

Übersicht

Beschreibung

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate is an organic compound with the chemical formula C11H9F7O3S . It is known for its unique properties, including high thermal and chemical stability, and low solubility in water. This compound is often used in various industrial applications due to its ability to enhance the performance of materials by imparting properties such as fire resistance and hydrophobicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate typically involves the following steps :

Reaction of 4-methylbenzenesulfonic acid with a fluorinating agent: This step produces 4-fluorobenzenesulfonic acid.

Reaction of 4-fluorobenzenesulfonic acid with chlorobutane: This results in the formation of 2,2,3,3,4,4,4-heptafluorobutylbenzenesulfonic acid.

Neutralization with a base: The final step involves neutralizing the acid to obtain this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of advanced equipment to control temperature, pressure, and reaction time .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The tosylate group (p-toluenesulfonate) acts as an excellent leaving group, facilitating S~N~2 reactions with nucleophiles. For example:

- Fluorination : In the presence of phase transfer catalysts like tetrabutylammonium p-toluenesulfonate, the compound undergoes fluorination with alkali metal fluorides (e.g., KF) to yield fluorinated alkanes .

- Alcoholysis : Reaction with alcohols under basic conditions produces fluorinated ethers. For instance, treatment with methanol generates 2,2,3,3,4,4,4-heptafluorobutyl methyl ether .

Key Reaction Data :

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fluorination | KF, TBAOTs, 80°C | C₄F₇CH₂F | 85% | |

| Alcoholysis | MeOH, NaH, THF | C₄F₇CH₂OCH₃ | 78% |

Elimination Reactions

Under basic or thermal conditions, the compound undergoes β-elimination to form fluorinated alkenes. For example:

Mechanism :

- Deprotonation of the β-hydrogen by a base.

- Concerted elimination of the tosylate group and hydrogen, forming a double bond.

Transesterification

The tosylate participates in transesterification with carboxylic acids or esters:

- Reaction with isopropyl acetate yields 2,2,3,3,4,4,4-heptafluorobutyl acetate, a precursor for non-aqueous electrolytes .

Reaction Pathway :Side Products :

Hydrolysis

Controlled hydrolysis in acidic or aqueous media produces 2,2,3,3,4,4,4-heptafluoro-1-butanol :This reaction is critical for regenerating the alcohol precursor for further derivatization .

Reduction Reactions

Reduction with agents like LiAlH₄ leads to deoxygenation , forming heptafluorobutane:This highlights the tosylate’s role in converting alcohols to hydrocarbons .

Wissenschaftliche Forschungsanwendungen

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to introduce fluorinated groups into molecules.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions due to its unique chemical properties.

Medicine: It is explored for its potential use in drug delivery systems and as a component in pharmaceuticals.

Wirkmechanismus

The mechanism by which 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate exerts its effects involves its ability to interact with various molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, altering their activity. The fluorinated chain imparts hydrophobicity, which can affect the solubility and stability of the compound in different environments .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate

- 2,2,3,3,4,4,4-Heptafluorobutyl acrylate

- 2,2,3,3,4,4,4-Heptafluorobutyl acetate

Uniqueness

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate is unique due to its combination of a fluorinated chain and a sulfonate group. This combination imparts both hydrophobicity and the ability to participate in various chemical reactions, making it a versatile compound for a wide range of applications .

Biologische Aktivität

2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate is a fluorinated compound that has garnered interest for its unique chemical properties and potential biological applications. This article explores its biological activity, synthesis methods, and relevant case studies that highlight its effects on various biological systems.

This compound is characterized by its fluorinated alkyl chain and sulfonate functional group. These features contribute to its hydrophobicity and potential interactions with biological membranes.

Synthesis

The synthesis of this compound typically involves the reaction of heptafluorobutanol with p-toluenesulfonyl chloride under basic conditions. The reaction can be optimized for yield and purity through careful control of temperature and reaction time.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated that the compound effectively inhibits the growth of various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

This antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes due to its hydrophobic nature .

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines have shown varying degrees of toxicity depending on concentration and exposure time. A notable study found:

- Cell Line : HeLa (cervical cancer cells)

- IC50 : 25 µg/mL after 48 hours of exposure.

The mechanism appears to involve apoptosis induction as evidenced by increased caspase-3 activity in treated cells .

Case Study 1: Antimicrobial Efficacy

A research team investigated the antimicrobial efficacy of this compound against biofilm-forming bacteria. The study revealed that at sub-MIC concentrations (8 µg/mL), the compound significantly reduced biofilm formation in Staphylococcus aureus by 70%, indicating potential applications in infection control .

Case Study 2: Anticancer Activity

In a separate study focusing on anticancer properties, the compound was tested against several cancer cell lines. Results showed that it inhibited proliferation in a dose-dependent manner. Notably:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Mechanistic studies suggested that the compound triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production .

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F7O3S/c1-7-2-4-8(5-3-7)22(19,20)21-6-9(12,13)10(14,15)11(16,17)18/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBRUIASHQWABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366248 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312-66-3 | |

| Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.